![molecular formula C25H27N5O4 B2663190 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-55-8](/img/structure/B2663190.png)
6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of a compound can be elucidated using techniques like FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Imidazole rings are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, FT-IR can be used to identify functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study by Bassyouni et al. (2012) focused on synthesizing a new series of compounds similar in structure to the chemical you're interested in. These compounds were evaluated for their antioxidant and antimicrobial activities. The study also explored quantitative structure–activity relationships and molecular docking to better understand the compounds' activities. The highest activity against certain bacteria and fungi was noted, suggesting potential applications in developing new antimicrobial agents Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012.
Structural Analysis through X-ray Crystallography
Ganapathy et al. (2015) conducted a structural analysis of a closely related compound using X-ray crystallography. The study revealed the crystal structure, providing insights into the molecular arrangement and potential for interaction with biological targets. This type of analysis is crucial for understanding the physical and chemical properties of novel compounds J. Ganapathy, R. Jayarajan, G. Vasuki, Aravindhan Sanmargam, 2015.
Synthesis and Devices Characterization
El-Menyawy et al. (2019) explored the synthesis of pyrazolo[4,3-b]pyridine derivatives, focusing on their thermal stability, optical properties, and applications in devices. This research illustrates the potential use of similar compounds in material science, particularly in the development of electronic devices E. El-Menyawy, I. Zedan, H. Nawar, 2019.
Synthesis for Corrosion Inhibition
Dandia et al. (2013) reported the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines and tested them as corrosion inhibitors for mild steel. The study highlights the potential application of these compounds in industrial processes to prevent corrosion A. Dandia, S. Gupta, Priyanka Singh, M. Quraishi, 2013.
Neurotropic Activity Study
Paronikyan et al. (2016) synthesized new diamino derivatives of pyrano[3,4-c]pyridines and evaluated their neurotropic properties. The compounds showed potential in preventing convulsions, indicating possible applications in the development of new neurological drugs E. Paronikyan, S. Dashyan, I. A. Dzhagatspanyan, R. G. Paronikyan, I. M. Nazaryan, A. G. Akopyan, N. S. Minasyan, A. Ayvazyan, R. Tamazyan, E. Babaev, 2016.
Wirkmechanismus
The mechanism of action of a compound depends on its structure and the target it interacts with. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-33-19-7-6-17(13-20(19)32-3)22-18(14-26)24(27)34-21-12-16(2)30(25(31)23(21)22)10-5-9-29-11-8-28-15-29/h6-8,11-13,15,22H,4-5,9-10,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRXEVLZVFZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCCN4C=CN=C4)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2663107.png)
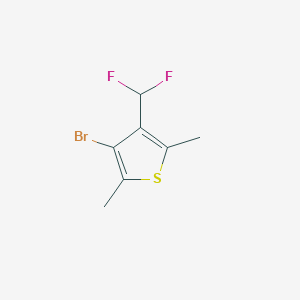
![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2663114.png)
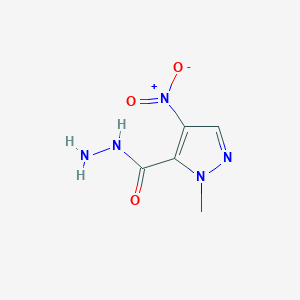
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2663118.png)
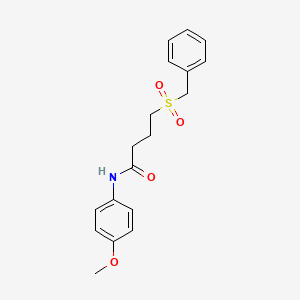
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2663121.png)
![5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2663122.png)
![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2663125.png)
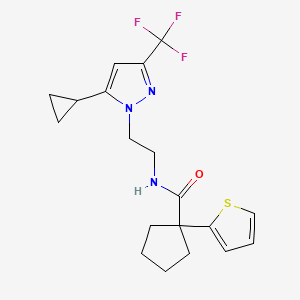
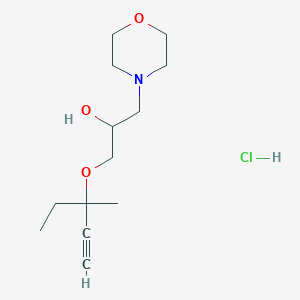
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2663129.png)

